N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

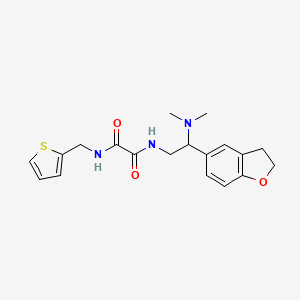

N1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural framework. The molecule features:

- Oxalamide core: A central oxalyl group bridging two nitrogen atoms.

- Dihydrobenzofuran moiety: A 2,3-dihydrobenzofuran ring attached to the N1 position via a dimethylaminoethyl chain.

- Thiophenmethyl group: A thiophen-2-ylmethyl substituent at the N2 position.

The dihydrobenzofuran and thiophene rings contribute aromatic and electron-rich properties, suggesting possible applications in medicinal chemistry or agrochemicals.

Properties

IUPAC Name |

N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-22(2)16(13-5-6-17-14(10-13)7-8-25-17)12-21-19(24)18(23)20-11-15-4-3-9-26-15/h3-6,9-10,16H,7-8,11-12H2,1-2H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVMJYUXLBVHIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NCC1=CC=CS1)C2=CC3=C(C=C2)OCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₁₉H₂₃N₃O₃S

- Molecular Weight : 373.5 g/mol

- CAS Number : 1428367-21-8

Structural Features

The structure includes:

- A dihydrobenzofuran moiety, which is associated with various pharmacological properties.

- A dimethylamino group, known for enhancing lipophilicity and bioavailability.

- A thiophenyl component that may contribute to its interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

- Serotonin Receptor Modulation : Dihydrobenzofuran derivatives have been shown to act as agonists or partial agonists at serotonin receptors, particularly the 5-HT2C subtype, which is implicated in mood regulation and appetite control .

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which can mitigate oxidative stress in cells .

- Anticancer Properties : Similar oxalamide compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy .

Antioxidant Activity

The antioxidant potential of related compounds was assessed using the DPPH assay, which measures the ability to scavenge free radicals. Results indicated significant activity, suggesting that this compound may help protect cells from oxidative damage.

Cytotoxicity Studies

In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells. For instance, oxalamide derivatives were tested against HeLa (cervical cancer), Bel-7404 (liver cancer), and 293T (human embryonic kidney) cell lines. The results demonstrated varying degrees of cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In a study focusing on oxalamide derivatives, several compounds were evaluated for their effects on HeLa and Bel-7404 cell lines. The findings revealed that certain structural modifications significantly enhanced cytotoxicity, with IC50 values ranging from 5 to 15 µM for effective compounds .

- Serotonin Receptor Interaction : A study examined the interaction of similar benzofuran derivatives with serotonin receptors. The results indicated that these compounds could modulate receptor activity, potentially influencing neurochemical pathways involved in mood disorders .

Data Table of Biological Activities

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Its mechanism of action primarily involves interaction with microtubules, which are essential for cell division. In vitro studies have shown that it inhibits cancer cell proliferation across various cancer cell lines. For instance:

- Breast Cancer Studies : In experiments involving MCF-7 breast cancer cells, treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours.

- IC50 Values : The compound displayed IC50 values in the low micromolar range, indicating potent activity against specific cancer types.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines and mediators such as interleukin-1 beta (IL-1β) and prostaglandins. Key findings include:

- Cyclooxygenase (COX) Inhibition : The compound selectively inhibits COX-2 enzymes, which are involved in the inflammatory response.

- Murine Models : In murine models of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema by up to 60%, comparable to standard anti-inflammatory drugs like diclofenac.

Structural Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Dihydrobenzofuran Moiety : This component is essential for anticancer activity; modifications can enhance or diminish potency.

- Oxalamide Linkage : Critical for maintaining structural integrity necessary for binding interactions with target proteins.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

- In Vitro Cancer Cell Studies :

- A study on breast cancer cell lines (MCF-7) demonstrated significant reductions in cell viability.

- Inflammation Models :

- In murine models, administration reduced paw edema significantly compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Analysis

The compound shares functional group similarities with acetamide-based pesticides listed in , particularly in the use of aromatic heterocycles (e.g., thiophene) and alkylamino side chains. Key comparisons include:

Table 1: Structural and Functional Comparison

* The target compound’s lack of documented use contrasts with analogs in , which are explicitly pesticidal.

Key Observations:

Core Structure Differences: The oxalamide core (target compound) vs. Oxalamides may exhibit stronger intermolecular interactions due to dual amide groups. 5-FU prodrugs () employ pyrimidine-based structures, diverging entirely from the target compound’s design .

Substituent Effects: Thiophene Derivatives: The target compound and thenylchlor both incorporate thiophenyl groups, but substitution patterns differ (2-position vs. 3-methoxy-2-position). This affects electronic properties and target selectivity . Aminoalkyl Chains: The dimethylaminoethyl group in the target compound contrasts with the methoxy or chloro substituents in pesticidal acetamides, suggesting divergent pharmacokinetic profiles (e.g., solubility, membrane permeability).

Biological Activity: Acetamide analogs in function as herbicides by inhibiting fatty acid synthesis.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For oxalamide derivatives, a common approach is reacting oxalyl chloride with primary/secondary amines under anhydrous conditions. Key steps include:

- Step 1 : Activation of carboxylic acid groups using carbodiimides (e.g., DCC) and coupling agents like HOBt to form amide bonds .

- Step 2 : Control of pH (neutral to slightly basic) and temperature (0–25°C) to prevent side reactions.

- Step 3 : Purification via column chromatography or recrystallization, validated by HPLC (>95% purity) .

Q. How can researchers characterize the structural and functional groups of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions (e.g., dihydrobenzofuran protons at δ 6.5–7.0 ppm, dimethylamino protons at δ 2.2–2.8 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Detect amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bends .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative strains .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Neuroactivity : Radioligand binding assays for CNS targets (e.g., serotonin/dopamine receptors) due to the dimethylamino group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Modular Substitutions : Replace the thiophen-2-ylmethyl group with other heterocycles (e.g., furan, isoxazole) to assess impact on target binding .

- Steric Effects : Introduce bulky groups (e.g., tert-butyl) at the dimethylamino ethyl chain to evaluate steric hindrance on receptor interactions .

- Quantitative SAR (QSAR) : Use computational tools (e.g., Schrödinger Suite) to correlate logP, polar surface area, and bioactivity .

Q. How to resolve contradictions in reported biological data for oxalamide derivatives?

- Methodological Answer : Common discrepancies arise from:

- Assay Variability : Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity) .

- Purity : Validate compound integrity via orthogonal methods (e.g., HPLC + NMR) before testing .

- Solubility : Use DMSO stock solutions ≤0.1% v/v to avoid solvent interference .

Q. What computational strategies predict this compound’s metabolic stability?

- Methodological Answer :

- CYP450 Metabolism : Use ADMET Predictor™ or SwissADME to identify vulnerable sites (e.g., dimethylamino group for N-demethylation) .

- Docking Simulations : Map interactions with CYP3A4/2D6 isoforms to predict oxidation pathways .

- In Silico Toxicity : Check for reactive metabolites (e.g., epoxides) using DEREK Nexus .

Q. How to design experiments for target identification and mechanism of action?

- Methodological Answer :

- Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .

- Transcriptomics : RNA-seq analysis of treated vs. untreated cells to identify dysregulated pathways .

- CRISPR Screening : Genome-wide knockout libraries to pinpoint genes essential for compound efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.